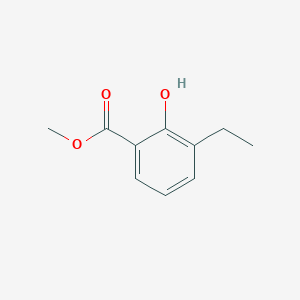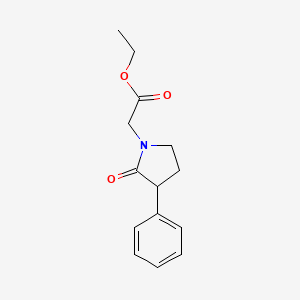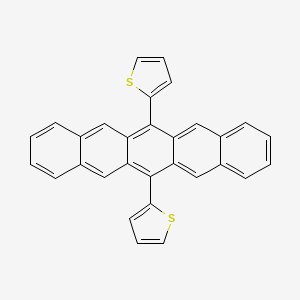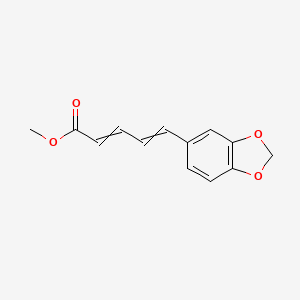![molecular formula C57H32 B1514581 2,2'-Di(pyren-1-yl)-9,9'-spirobi[fluorene] CAS No. 831222-16-3](/img/structure/B1514581.png)
2,2'-Di(pyren-1-yl)-9,9'-spirobi[fluorene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Di(pyren-1-yl)-9,9’-spirobi[fluorene] is a compound with the molecular formula C57H32 and a molecular weight of 716.86 . It is used in materials science, particularly in the field of OLED materials . The compound exhibits UV absorption at 279 and 347 nm and fluorescence at 414 nm in THF .
Synthesis Analysis
The synthesis of pyrene derivatives, such as 2,2’-Di(pyren-1-yl)-9,9’-spirobi[fluorene], is a complex process that involves multiple steps . The synthesis often involves the use of indirect methods due to the limited range of methods and outcomes for the direct substitution of pyrene itself . These indirect methods include the use of reduced pyrenes, transannular ring closures, and cyclisations of biphenyl intermediates .Molecular Structure Analysis
The molecular structure of 2,2’-Di(pyren-1-yl)-9,9’-spirobi[fluorene] is complex, with a large number of carbon and hydrogen atoms . The structure is characterized by two pyrene units attached to a spirobi[fluorene] core . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .Physical And Chemical Properties Analysis
2,2’-Di(pyren-1-yl)-9,9’-spirobi[fluorene] has a molecular weight of 716.86 . It exhibits UV absorption at 279 and 347 nm and fluorescence at 414 nm in THF . Other physical and chemical properties, such as boiling point and storage conditions, are not well-documented .Wissenschaftliche Forschungsanwendungen
Molecular Biology and Diagnostics
Pyrene-functionalized nucleotide building blocks, similar to the compound , have been used in molecular biology for the detection of RNA targets and discrimination of single nucleotide polymorphisms. Their predictable binding mode and microenvironment-dependent properties make them suitable for nucleic acid diagnostics .
Materials Science
The unique optical properties of pyrene compounds lend themselves to materials science applications. They can be used to form self-assembled pyrene arrays on nucleic acid scaffolds, which could be useful in creating new materials with specific light-emitting or electrical properties .
Charge Transfer Studies
Pyrene derivatives have been explored for studying charge transfer phenomena in nucleic acid duplexes. This application is significant in understanding the electrical conductivity and transfer mechanisms at a molecular level .
DNA Recognition
Some pyrene-modified oligonucleotides can recognize double-stranded DNA without sequence restrictions. This property is valuable for various genetic analysis and manipulation techniques .
Optical Properties Research
Research into the linear and second-order nonlinear optical (NLO) properties of pyrene-pyridine chromophores has been conducted. These studies are crucial for developing new optical materials and devices with tunable properties .
Synthesis of Novel Probes
Pyrene derivatives are synthesized for use as probes in various scientific applications, such as fluorescence microscopy or sensors. The synthesis process often involves multicomponent reactions that yield compounds with specific desired properties .
Wirkmechanismus
Target of Action
Similar pyrene-based compounds have been shown to interact with metal ions, particularly fe(iii) ions . These compounds can serve as selective and sensitive colorimetric and fluorescent sensors for Fe(III) ions .
Mode of Action
It’s worth noting that pyrene-based compounds often exhibit unique photophysical properties . They can undergo precise substitution and derivatization, which contribute to their larger molar extinction coefficient and high fluorescence quantum yield .
Biochemical Pathways
It’s known that pyrene-based compounds can influence the photophysical properties of molecules, potentially affecting various biochemical pathways .
Result of Action
Similar pyrene-based compounds have been shown to exhibit fluorescence properties, which can be used in various applications such as the detection of metal ions .
Eigenschaften
IUPAC Name |
2,2'-di(pyren-1-yl)-9,9'-spirobi[fluorene] |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H32/c1-3-13-49-43(11-1)45-27-23-39(41-25-19-37-17-15-33-7-5-9-35-21-29-47(41)55(37)53(33)35)31-51(45)57(49)50-14-4-2-12-44(50)46-28-24-40(32-52(46)57)42-26-20-38-18-16-34-8-6-10-36-22-30-48(42)56(38)54(34)36/h1-32H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPCFLKVLLDGMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=C4C=C(C=C6)C7=C8C=CC9=CC=CC1=C9C8=C(C=C1)C=C7)C=C(C=C3)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70835644 |
Source


|
| Record name | 2,2'-Di(pyren-1-yl)-9,9'-spirobi[fluorene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70835644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
716.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Di(pyren-1-yl)-9,9'-spirobi[fluorene] | |
CAS RN |
831222-16-3 |
Source


|
| Record name | 2,2'-Di(pyren-1-yl)-9,9'-spirobi[fluorene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70835644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-[1-[4-[Bis(4-methoxyphenyl)-phenylmethoxy]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphoryl]oxymethyl]oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B1514513.png)




![3,3'-[Iminobis(methylene)]bis-2(3H)furanone](/img/structure/B1514519.png)